Superior Reactivity of the C-I Bond in Cross-Coupling vs. C-Br and C-Cl Analogs
The reactivity of aryl halides in Pd-catalyzed cross-coupling follows the established order: I > Br >> Cl. This trend is quantitatively supported in microwave-assisted P-C coupling reactions, where iodobenzene demonstrates superior reactivity over bromobenzene and phenyl triflate [1]. While direct comparative kinetic data for 2-iodoazobenzene versus its bromo analog is scarce in the open literature, this class-level inference strongly suggests that 2-iodoazobenzene will be the more efficient partner in cross-coupling reactions for the rapid construction of π-extended azobenzene libraries, as demonstrated in its use for Pd(II)-catalyzed C-H functionalization [2].
| Evidence Dimension | Relative Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | Reactive partner; iodobenzene reactivity class |
| Comparator Or Baseline | Bromobenzene and chlorobenzene |
| Quantified Difference | Qualitative reactivity order: Iodobenzene > Bromobenzene > Chlorobenzene |
| Conditions | Microwave-assisted Pd(OAc)2-catalyzed P-C coupling |
Why This Matters
Higher cross-coupling reactivity of the iodo substituent enables faster reaction times and potentially higher yields in the synthesis of advanced azobenzene materials compared to bromo or chloro analogs.
- [1] Keglevich, G., et al. (2020). A Study on the Reactivity of Monosubstituted Benzenes in the MW-Assisted Pd(OAc)2-catalyzed Hirao Reaction with Ph2P(O)H and (EtO)2P(O)H Reagents. Current Organic Chemistry, 24(5), 543-550. View Source
- [2] Suwasia, S., et al. (2023). Pd(ii)-catalyzed coupling of C–H bonds of carboxamides with iodoazobenzenes toward modified azobenzenes. Organic & Biomolecular Chemistry. View Source
